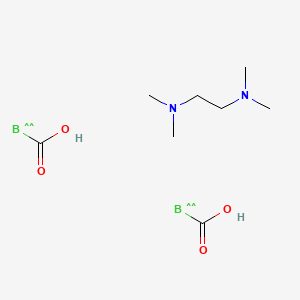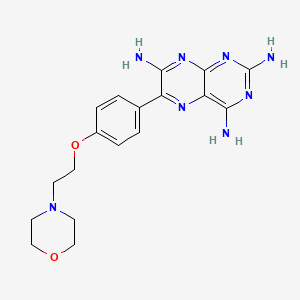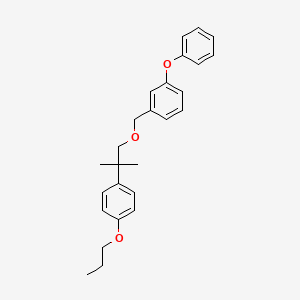
10,10a-Dihydro-10-((2-hydroxyethyl)amino)-11H-indeno(1,2-b)quinolin-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,10a-Dihydro-10-((2-hydroxyethyl)amino)-11H-indeno(1,2-b)quinolin-11-one is a complex organic compound that belongs to the class of indenoquinolines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,10a-Dihydro-10-((2-hydroxyethyl)amino)-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indenoquinoline Core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Hydroxyethylamino Group: This step might involve the reaction of the indenoquinoline core with 2-hydroxyethylamine under specific conditions such as elevated temperature and the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions might lead to the formation of dihydro derivatives.
Substitution: Various substitution reactions can occur, especially at the amino and hydroxyethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts might be used to facilitate certain reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydro compounds.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological studies due to its unique structure.
Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 10,10a-Dihydro-10-((2-hydroxyethyl)amino)-11H-indeno(1,2-b)quinolin-11-one would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with DNA/RNA: Potentially affecting gene expression.
Modulation of Receptor Activity: Acting as an agonist or antagonist at specific receptors.
Comparación Con Compuestos Similares
Similar Compounds
Indenoquinoline Derivatives: Compounds with similar core structures but different substituents.
Quinoline Derivatives: Compounds with a quinoline core structure.
Aminoquinoline Derivatives: Compounds with amino groups attached to a quinoline core.
Uniqueness
10,10a-Dihydro-10-((2-hydroxyethyl)amino)-11H-indeno(1,2-b)quinolin-11-one is unique due to its specific combination of functional groups and its potential biological activity. This uniqueness might make it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
88412-00-4 |
|---|---|
Fórmula molecular |
C18H16N2O2 |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
10-(2-hydroxyethylamino)-10,10a-dihydroindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C18H16N2O2/c21-10-9-19-16-13-7-3-4-8-14(13)20-17-11-5-1-2-6-12(11)18(22)15(16)17/h1-8,15-16,19,21H,9-10H2 |
Clave InChI |
XTNURGLHJVOZAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3C(=N2)C4=CC=CC=C4C3=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















